4-Chloro-2-methylaniline
Overview
Description
4-Chloro-2-methylaniline, also known as 2-amino-5-chlorotoluene, is an organic compound with the molecular formula C7H8ClN. It is a colorless to brown solid with a weak fishy odor. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Mechanism of Action
Target of Action
4-Chloro-2-methylaniline, also known as 4-Chloro-o-toluidine, is an organic compound that primarily targets macromolecules such as proteins, DNA, and RNA in the liver . The compound’s interaction with these targets can lead to significant biochemical changes.
Mode of Action
The compound’s mode of action involves enzymatic activity dependent on reduced nicotinamide adenine dinucleotide (NADH). This leads to the irreversible binding of this compound to macromolecules in the reaction system . This activity is present in microsomes from the liver and can be induced by phenobarbital .
Biochemical Pathways
It is known that the compound can lead to significant changes in the liver’s biochemistry, particularly in the macromolecules present
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 24-27 °c and a boiling point of 241 °c . It has a density of 1.19 g/mL at 25 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with macromolecules in the liver can lead to irreversible binding and significant biochemical changes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to be air sensitive . Additionally, it has been classified as a carcinogen and is considered very toxic to aquatic life with long-lasting effects . These environmental factors can influence how the compound acts in the body and the environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylaniline has been found to bind extensively to proteins, DNA, and RNA of rat liver in biochemical investigations . The nature of these interactions is largely dependent on the specific macromolecules involved .
Cellular Effects
The effects of this compound on cells are significant. It has been observed that radioactivity from this compound becomes extensively bound to protein, DNA, and RNA of rat liver . Macromolecules of some other tissues examined contained little radioactivity .
Molecular Mechanism
The molecular mechanism of this compound involves enzymatic activity dependent upon reduced nicotinamide adenine dinucleotide and leading to irreversible binding of radioactivity from labeled this compound to macromolecules in the reaction system . This activity is present in microsomes from rat liver and is inducible by phenobarbital .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific effects at different dosages have not been detailed in the available literature .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been detailed in the available literature .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been detailed in the available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylaniline can be synthesized through various methods. One common method involves the chlorination of o-toluidine. The process typically includes the following steps:
Chlorination of o-toluidine: o-Toluidine is dissolved in a solvent such as chlorobenzene and reacted with chlorine gas at a temperature of 50-60°C.
Acetylation and Chlorination: Another method involves the acetylation of o-toluidine followed by chlorination and subsequent hydrolysis. In this method, o-toluidine is mixed with chlorobenzene and acetic anhydride, and the mixture is stirred at 70-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The chlorination of o-toluidine is the most commonly used method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: 4-chloro-2-nitrotoluene and 4-chloro-2-nitrosotoluene.
Reduction: 4-chloro-2-methylcyclohexylamine.
Substitution: 4-methoxy-2-methylaniline and 4-cyano-2-methylaniline.
Scientific Research Applications
4-Chloro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
4-Chloro-2-methylaniline is similar to other chlorinated anilines, such as:
- 2-Chloroaniline
- 3-Chloroaniline
- 4-Chloroaniline
- 2,4-Dichloroaniline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the chlorine and methyl groups on the benzene ring makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
4-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNVOWPRHWWCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Related CAS |
3165-93-3 (hydrochloride) | |
Record name | 4-Chloro-o-toluidine | |
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DSSTOX Substance ID |
DTXSID1041508 | |
Record name | 4-Chloro-2-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
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Physical Description |
4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor. | |
Record name | 4-CHLORO-O-TOLUIDINE | |
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Record name | 4-Chloro-2-toluidine | |
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Record name | 2-AMINO-5-CHLOROTOLUENE | |
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Boiling Point |
466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F | |
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Flash Point |
320 °F (NTP, 1992), 99 °C c.c., 320 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor) | |
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Density |
greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated) | |
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Vapor Density |
Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5 | |
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Color/Form |
Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL | |
CAS No. |
95-69-2, 87999-30-2 | |
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URL | https://www.osha.gov/chemicaldata/759 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8414 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINO-5-CHLOROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-CHLORO-O-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/759 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.